molecular formula C6H7BrN2 B569207 4-Brom-1-Cyclopropyl-1H-Pyrazol CAS No. 1151802-23-1

4-Brom-1-Cyclopropyl-1H-Pyrazol

Katalognummer: B569207
CAS-Nummer: 1151802-23-1
Molekulargewicht: 187.04
InChI-Schlüssel: PCWRBBLXAOCSQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyclopropyl group at the 1-position.

Wirkmechanismus

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.

Result of Action

Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine . The reaction is often carried out under solvent-free conditions or in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-bromo-1-cyclopropyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromopyrazole: Similar in structure but lacks the cyclopropyl group.

    1-Cyclopropyl-1H-pyrazole: Lacks the bromine atom at the 4-position.

    4-Iodopyrazole: Similar to 4-bromo-1-cyclopropyl-1H-pyrazole but with an iodine atom instead of bromine.

Uniqueness

4-Bromo-1-cyclopropyl-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer specific reactivity and biological activity. The combination of these substituents allows for unique interactions with molecular targets and the formation of distinct products in chemical reactions .

Biologische Aktivität

4-Bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2. It features a bromine atom at the 4-position and a cyclopropyl group at the 1-position, which significantly influences its biological activity and potential therapeutic applications. This compound is part of a broader class of pyrazole derivatives that have been extensively studied for their diverse pharmacological properties.

The biological activity of 4-bromo-1-cyclopropyl-1H-pyrazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound can inhibit oxidative phosphorylation and ATP exchange reactions, which are critical processes in cellular energy metabolism . The structural features of the compound, especially the presence of the bromine atom and cyclopropyl group, enhance its binding affinity to these targets, potentially leading to significant biological effects.

Pharmacological Properties

The pharmacological activities associated with pyrazole derivatives like 4-bromo-1-cyclopropyl-1H-pyrazole include:

  • Anti-inflammatory Activity : Some studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs. For instance, compounds derived from pyrazoles have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Research has indicated that certain pyrazoles can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .
  • Analgesic Effects : Similar to anti-inflammatory effects, some pyrazole compounds have been reported to possess analgesic properties, making them candidates for pain management therapies .

Study on Anti-inflammatory Activity

A study by Selvam et al. synthesized a series of novel pyrazole derivatives, including 4-bromo-1-cyclopropyl-1H-pyrazole, which were tested for their ability to inhibit TNF-α and IL-6. The results showed that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, highlighting their potential as anti-inflammatory agents .

Study on Antimicrobial Activity

Burguete et al. explored the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains. Their findings indicated that specific compounds exhibited significant antibacterial activity, particularly those with aliphatic amide groups, which enhanced their interaction with bacterial targets .

Table 1: Biological Activities of 4-Bromo-1-Cyclopropyl-1H-Pyrazole Derivatives

Activity TypeTarget Pathway/EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6Selvam et al.
AntimicrobialInhibition of E. coli and S. aureusBurguete et al.
AnalgesicPain relief through inflammatory pathwaysGeneral findings

Table 2: Synthesis Conditions for 4-Bromo-1-Cyclopropyl-1H-Pyrazole

Synthesis MethodYield (%)Reaction Conditions
Microwave irradiation with DMF68Cs2CO3 in N,N-dimethylformamide at 180°C for 1.5 hours
Conventional heatingVariableVaries depending on substrate and conditions

Eigenschaften

IUPAC Name

4-bromo-1-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWRBBLXAOCSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680239
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151802-23-1
Record name 4-Bromo-1-cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-cyclopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-1H-pyrazole (1.76 g, 12 mmol) is dissolved in anhydrous dimethylformamide (15 mL). Cyclopropyl bromide (2.9 mL, 36 mmol) and caesium carbonate (7.8 g, 24 mmol) are successively added thereto. The reaction mixture is heated for 15 hours at 160° C. in a sealed flask. At the end of the reaction, the solvent is evaporated off in vacuo and the residue is purified by chromatography over silica gel using heptane and dichloromethane as eluants to yield the expected compound.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
7.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrazole (0.50 g), cyclopropylboronic acid (0.65 g), copper(II) acetate (0.65 g), 2,2′-bipyridine (0.56 g), and sodium carbonate (0.80 g) in 1,2-dichloroethane (15 mL) was stirred at reflux temperature for 4 h. Then another portion of cyclopropylboronic acid (0.65 g) and sodium carbonate (0.80 g) were added and the mixture was further stirred at reflux temperature overnight. After cooling to room temperature, aqueous NH4Cl solution was added and the resulting mixture was extracted with dichloromethane. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 95:5->80:20) to afford the title compound as a colorless oil. Yield: 0.32 g (48% of theory); Mass spectrum (ESI+): m/z=187/189 (Br) [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude 1-cyclopropyl-1H-pyrazole (108 mg, 1.00 mmol) in CHCl3 (4 mL) at room temperature was added Br2 (51 uL, 1.0 mmol) via syringe. The orange solution was stirred for 1 h. The reaction was diluted with saturated aqueous Na2S2O3 (3 mL) and saturated aqueous NaHCO3 (3 mL). The mixture was extracted with CH2Cl2 (3×5 mL). The combined organic layers were dried over Na2SO4 and concentrated on a rotary evaporator without heating the sample to give 4-bromo-1-cyclopropyl-1H-pyrazole as a volatile, light yellow liquid that was used without further purification, m/z 187.3 [M+H]+.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
51 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.